
4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine" is a compound of interest due to its structural complexity and potential in various chemical and pharmaceutical applications. The focus here is on its synthesis methodologies, structural analysis, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves catalyzed oxidative coupling or condensation reactions. Iodine catalyzed oxidative synthesis has been used to produce 2-aryl quinazolin-4(3H)-ones by coupling 2-aminobenzamides with aryl methyl ketones, highlighting the utility of iodine in selective transformations without the need for metal or ligand assistance (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, InCl3 catalysis has facilitated the synthesis of 2-aryl quinazolin-4(3H)-ones from o-aminobenzamides and aromatic aldehydes, demonstrating a practical methodology with good yields and selectivity (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by fused heterocyclic systems, which are of significant interest due to their broad biological activity. Structural analyses, including IR, 1H NMR, 13C NMR, and mass spectral studies, confirm the formation of substituted quinazolinones, which are crucial for understanding the compound's reactivity and interaction capabilities (Vidule, 2011).
科学的研究の応用
Optoelectronic Applications
Research on quinazoline derivatives, including those similar in structure to 4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, has extended into the field of optoelectronics. Functionalized quinazolines and pyrimidines have been explored for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines show promise as structures for nonlinear optical materials and colorimetric pH sensors. Moreover, iridium complexes based on quinazoline or pyrimidine derivatives exhibit high-efficiency phosphorescent materials for OLEDs, and pyrimidine push-pull systems are considered as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Biological and Medicinal Significance
Quinazoline derivatives have been extensively studied for their biological activities. The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings have uncovered significant biological potential. These compounds have shown a wide range of biological activities, underscoring the diversity and utility of quinazoline derivatives in medicinal chemistry (Demeunynck & Baussanne, 2013). Furthermore, the quinazoline-4(3H)-one nucleus and its derivatives are recognized as important fused heterocycles found in more than 200 naturally occurring alkaloids, with ongoing discoveries of newer and more complex variants showing potential as medicinal agents (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been extensively researched for their anticancer properties. Recent patents and articles have highlighted the discovery and development of promising quinazoline derivatives for cancer treatment. These compounds are known to inhibit a wide range of therapeutic targets, including EGFR, and show potential against various cancers. The development of novel quinazoline compounds as anticancer drugs remains a vibrant area of research, with significant advancements in synthesis and application (Ravez et al., 2015).
特性
IUPAC Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-12-18(15-8-4-3-5-9-15)24-19(21-13)25-20-22-14(2)16-10-6-7-11-17(16)23-20/h3-12H,1-2H3,(H,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYCTCEMBXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974236 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
CAS RN |
5871-75-0 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)
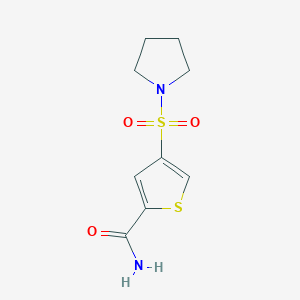
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
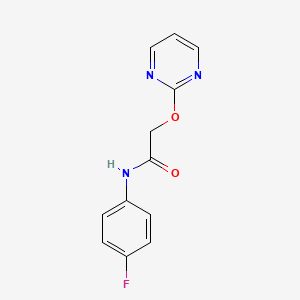
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
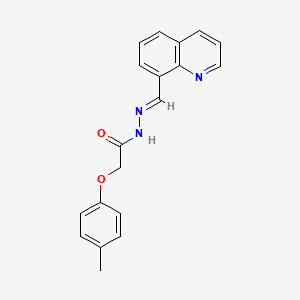
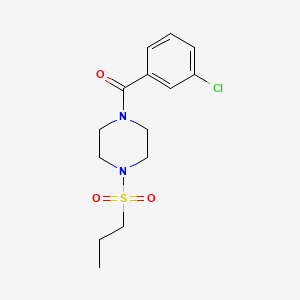
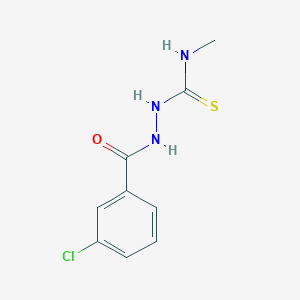
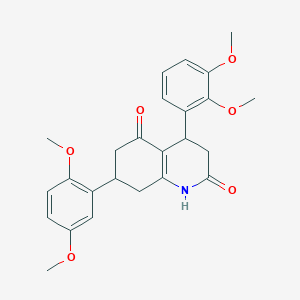
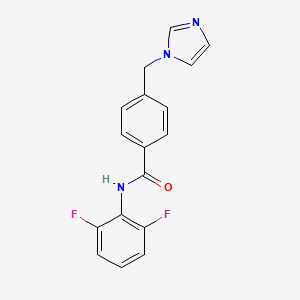
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)